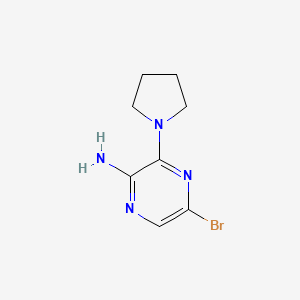

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-pyrrolidin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-6-5-11-7(10)8(12-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWRLQVEMFYPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587502 | |

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893611-72-8 | |

| Record name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine. As a substituted aminopyrazine, this molecule holds significant interest as a scaffold and building block in medicinal chemistry and drug development.[1] The basicity of such compounds is a critical determinant of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, membrane permeability, and target binding. This document deconstructs the molecule's structure to analyze its distinct basic centers, the electronic influence of its substituents, and provides a theoretical framework for predicting its overall basic character. Furthermore, a detailed, field-proven experimental protocol for the empirical determination of its acid dissociation constant (pKa) via potentiometric titration is presented, ensuring scientific rigor and reproducibility.

Introduction and Physicochemical Profile

This compound is a multi-functionalized pyrazine derivative. The pyrazine ring is a common motif in pharmaceuticals, known for its role as a bioisostere for other aromatic rings and its ability to engage in hydrogen bonding with biological targets. The specific substitution pattern of this compound—an amino group, a bromine atom, and a pyrrolidine ring—creates a unique electronic and steric environment that defines its chemical behavior, particularly its basicity. Understanding this property is paramount for its application in the synthesis of novel bioactive agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2-amine | Generated |

| CAS Number | 893611-72-8 | [2][3] |

| Molecular Formula | C₈H₁₁BrN₄ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Commercially available up to 96%+ | [3] |

Synthesis and Characterization

Proposed Synthetic Workflow

A likely synthetic strategy would begin with a di-halogenated pyrazine, such as 2-amino-3,5-dibromopyrazine, followed by a selective nucleophilic aromatic substitution (SNAr) with pyrrolidine. The rationale behind this is that the position C3 is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the bromine at C5. The amino group at C2 is a strong activating group, but its directing effect would be overcome by the inherent reactivity of the halogenated positions.

Caption: Proposed workflow for the synthesis of the target compound.

Methodologies for Characterization

Once synthesized, the identity and purity of the compound must be unequivocally established. This is a critical step for ensuring the reliability of any subsequent biological or chemical studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the pyrazine proton, the pyrrolidine methylene protons, and the amino group protons. Dynamic NMR behavior might be observed due to restricted rotation around the C3-N(pyrrolidine) bond.[4][5]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio, including the characteristic isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy : IR analysis would confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-N and C-H bonds of the pyrazine and pyrrolidine rings.

Analysis of Basic Properties: A Deconstruction

The basicity of this compound is not defined by a single value but is a composite of the properties of its multiple nitrogen atoms. To understand where protonation is most likely to occur, we must analyze each potential basic center.

Caption: Identification of the potential basic nitrogen centers.

The Pyrrolidine Nitrogen: The Primary Basic Center

The nitrogen atom of the pyrrolidine ring is the most basic site in the molecule. This is explained by two primary factors:

-

Hybridization : This nitrogen is sp³ hybridized. Its lone pair resides in an sp³ orbital, which has 75% p-character. This lower s-character means the lone pair is held less tightly by the nucleus compared to sp² hybridized nitrogens (33% s-character) and is thus more available for donation to a proton.[6][7]

-

Aliphatic Nature : As a saturated, alicyclic amine, it lacks the electron-withdrawing resonance effects of an aromatic system. Pyrrolidine itself is a strong base, with the pKa of its conjugate acid being approximately 11.3.[8]

The Pyrazine Ring Nitrogens (N1 and N4)

The two nitrogen atoms within the pyrazine ring are significantly less basic than the pyrrolidine nitrogen.

-

Hybridization and Aromaticity : These nitrogens are sp² hybridized, and their lone pairs are located in sp² orbitals in the plane of the ring, orthogonal to the aromatic π-system.[8] The higher s-character makes them more electronegative, holding their lone pairs more tightly.

-

Inductive Effects : In pyrazine, the two nitrogen atoms exert a mutual electron-withdrawing inductive effect, which reduces the electron density on each other and decreases their basicity compared to pyridine (pKa of conjugate acid ≈ 5.2).[9][10] The parent pyrazine is a very weak base, with a pKa of its conjugate acid around 0.65.[11]

The Exocyclic Amino Nitrogen

The nitrogen of the 2-amino group is also a weak base. Its lone pair is partially delocalized into the electron-deficient pyrazine ring, reducing its availability for protonation. While the amino group is an electron-donating group by resonance, its effect is to increase the basicity of the ring nitrogens rather than making itself the primary site of protonation.

Influence of Substituents on Basicity

The substituents on the pyrazine ring modulate the basicity of the nitrogen centers through inductive and resonance effects.

Caption: Summary of substituent electronic effects on pyrazine ring basicity.

-

Amino and Pyrrolidinyl Groups : Both are powerful electron-donating groups (+R effect). They increase the electron density of the pyrazine ring, which in turn increases the basicity of the endocyclic N1 and N4 nitrogens compared to unsubstituted pyrazine.

-

Bromo Group : As a halogen, bromine is an electron-withdrawing group (-I effect). It deactivates the ring, pulling electron density away and thereby decreasing the basicity of the ring nitrogens.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the theoretical analysis, the pKa of this compound should be determined. Potentiometric titration is a highly precise and reliable method for this purpose.[12][13]

Principle

A solution of the compound is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated, which corresponds to the midpoint of the steepest portion of the titration curve.

Materials and Equipment

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Carbonate-free deionized water

-

Calibrated potentiometer/pH meter with a combination glass electrode

-

Automatic burette or Class A manual burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Nitrogen gas supply

Step-by-Step Methodology

-

Preparation of Sample Solution : a. Accurately weigh a sufficient amount of the compound to prepare a 20 mL solution at a concentration of approximately 1 mM.[12] b. Dissolve the compound in carbonate-free deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[14] c. Causality Note: Maintaining constant ionic strength is crucial as pKa values are dependent on the activity of ions in solution, which is stabilized under these conditions.

-

Initial pH Adjustment : a. Place the titration vessel on the magnetic stirrer and immerse the pH electrode. b. To determine the pKa of the basic pyrrolidine group, the solution must first be made basic to ensure the group is fully deprotonated. Add 0.1 M NaOH dropwise to adjust the initial pH to ~12-12.5.[12] c. To determine the pKa of the less basic pyrazine nitrogen, the initial pH can be started closer to neutral after the first equivalence point is passed.

-

Titration Procedure : a. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with pH measurements. Maintain a gentle nitrogen blanket over the solution throughout the titration.[14] b. Begin titrating with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL). c. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. d. Continue the titration well past the equivalence point(s) (the region of rapid pH change).

-

Data Analysis : a. Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve. b. Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the volume at the equivalence point (Vₑ). c. The pKa is equal to the pH at the half-equivalence point (Vₑ/2). d. Repeat the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.[12]

Applications in Drug Development

The basicity of a molecule like this compound is a cornerstone of its drug-like properties.

-

Solubility : The ability to form a protonated, cationic salt at physiological pH (or in acidic formulation conditions) dramatically increases aqueous solubility, which is often a prerequisite for oral absorption.

-

Target Engagement : Many drug targets, particularly kinases, have key amino acid residues (e.g., aspartate) in their binding pockets that can form critical ionic interactions with a protonated basic center on a ligand. The pyrazine nitrogen often serves as a hydrogen bond acceptor in kinase inhibitors.

-

Pharmacokinetics : The ionization state affects a drug's ability to cross biological membranes (ADME properties). A balance between the neutral form (for membrane passage) and the ionized form (for solubility) is often required for optimal bioavailability.

The strongly basic pyrrolidine moiety ensures that this compound will be predominantly protonated at physiological pH, making it highly soluble but potentially limiting its ability to cross the blood-brain barrier unless specific transporters are involved. This property must be carefully considered and potentially modulated in any drug design program utilizing this scaffold.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Cui, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.

- Kowalczyk, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(58), 53239-53251.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- El-Ghazouly, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

Chem Zipper. (2020). What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. Retrieved from [Link]

- Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(4), 209-226.

-

Chemistry Stack Exchange. (2020). Basic strength of pyridine vs. pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

-

Quora. (2017). Which is more basic, pyrrolidine or pyridine?. Retrieved from [Link]

- Van der Schans, M., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 1035-1053.

-

YouTube. (2021). Basicity of Pyridine Pyrrole and Pyrrolidine 2. Retrieved from [Link]

- Klivansky, L. M., et al. (2011). Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. The Journal of Organic Chemistry, 76(15), 6383-6388.

- Muti, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

-

Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

- Zhang, Y., et al. (2021). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 13(17), 2954.

-

The Journal of Physical Chemistry. (n.d.). ACID-BASE PROPERTIES OF SOME PYRAZINES. Retrieved from [Link]

-

Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

- Asres, K., et al. (2006). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 11(6), 463-473.

- La-Venia, A., & Movassaghi, M. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3291.

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.

-

Oak Ridge National Laboratory. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 893611-72-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Welcome to Chem Zipper.com......: What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine ? [chemzipper.com]

- 10. reddit.com [reddit.com]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine: Synthesis, Properties, and Potential as a PI3K Inhibitor

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, plausible synthetic routes, physicochemical properties, and its potential biological activity, with a focus on its role as a potential inhibitor of Phosphoinositide 3-kinases (PI3Ks). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Chemical Significance of the Aminopyrazine Scaffold

Substituted aminopyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of therapeutic agents. The introduction of various substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The incorporation of an amino group and a pyrrolidine moiety, as seen in this compound, can significantly influence its biological activity, often enhancing its ability to interact with specific biological targets. These modifications can lead to potent and selective inhibitors of key cellular signaling pathways, making them valuable candidates for drug development programs.

Molecular Structure and Properties

The core of the topic molecule is a pyrazine ring substituted with three key functional groups: an amino group at position 2, a bromine atom at position 5, and a pyrrolidin-1-yl group at position 3.

Chemical Structure:

Caption: Chemical structure of this compound.

This unique arrangement of functional groups imparts specific physicochemical properties to the molecule, which are summarized in the table below.

| Property | Value | Source |

| CAS Number | 893611-72-8 | Commercial Supplier Data |

| Molecular Formula | C₈H₁₀BrN₅ | Calculated |

| Molecular Weight | 256.10 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from related compounds |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis likely proceeds via two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto the pyrazine core.

-

Electrophilic Bromination: Selective bromination of the pyrazine ring.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model for the synthesis and is intended for experienced synthetic chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)pyrazin-2-amine

-

To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(pyrrolidin-1-yl)pyrazin-2-amine.

Step 2: Synthesis of this compound

-

Dissolve the 3-(pyrrolidin-1-yl)pyrazin-2-amine (1.0 eq) from the previous step in a chlorinated solvent like dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS, 1.05 eq) or a solution of bromine (Br₂, 1.05 eq) in CH₂Cl₂.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization or column chromatography to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques. While publicly available spectra for this specific molecule are scarce, the expected spectral data can be predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrolidine protons (multiplets), the pyrazine proton (a singlet), and the amino protons (a broad singlet). |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine and pyrrolidine rings. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic components, and C=N stretching of the pyrazine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom. |

Biological Activity and Therapeutic Potential

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The primary therapeutic potential of this compound lies in its likely role as an inhibitor of the Phosphoinositide 3-kinase (PI3K) family of enzymes. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases.

The PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of substrates, ultimately leading to the regulation of various cellular functions. The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.

Caption: A simplified representation of the PI3K signaling pathway and the putative inhibitory action of this compound.

Potential Therapeutic Applications

Given its likely role as a PI3K inhibitor, this compound could have therapeutic applications in:

-

Oncology: In cancers where the PI3K pathway is aberrantly activated, this compound could potentially inhibit tumor growth and survival.

-

Inflammatory Diseases: By modulating the activity of immune cells, PI3K inhibitors have shown promise in treating various inflammatory and autoimmune disorders.

Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Conclusion

This compound is a fascinating molecule with a chemical structure that suggests significant potential in drug discovery, particularly as a PI3K inhibitor. While detailed public information is limited, this guide has outlined a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and contextualized its potential biological activity. The insights provided herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising compound and its derivatives.

References

Due to the limited availability of peer-reviewed publications specifically detailing the synthesis and biological evaluation of this compound, this guide has been constructed based on analogous chemical principles and data from commercial suppliers. Researchers are encouraged to consult patents and chemical supplier databases for more specific information.

An In-depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine (CAS 893611-72-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a substituted aminopyrazine of significant interest in medicinal chemistry. While specific literature on this exact compound is sparse, this document leverages established principles of pyrazine chemistry and data from analogous structures to present a scientifically grounded resource for researchers. The guide covers predicted physicochemical properties, a plausible synthetic route via nucleophilic aromatic substitution, detailed analytical characterization protocols, and a discussion of potential therapeutic applications, particularly in the realm of kinase inhibition. All methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile component in the design of bioactive molecules.[3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4]

Notably, the aminopyrazine moiety has emerged as a key pharmacophore in the development of targeted therapies, particularly protein kinase inhibitors.[3] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.[3] The amino group and other substituents on the pyrazine ring provide vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This compound (CAS 893611-72-8) represents a strategic design within this chemical space. The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the pyrrolidine moiety at the 3-position can influence solubility, metabolic stability, and target engagement. This guide aims to provide a foundational understanding of this compound to facilitate its synthesis, characterization, and exploration in drug discovery programs.

Physicochemical and Structural Properties

While experimentally determined data for this compound is not widely published, we can infer its key properties based on its structure and comparison with related compounds like 2-Amino-5-bromopyrazine.[5]

| Property | Predicted/Comparative Value | Rationale/Reference Compound |

| Molecular Formula | C₈H₁₁BrN₄ | - |

| Molecular Weight | 243.11 g/mol | - |

| Appearance | Likely a pale yellow to off-white solid | Based on similar aminopyrazines.[5] |

| Melting Point | Estimated 120-140 °C | Higher than 2-Amino-5-bromopyrazine (111-117 °C) due to increased molecular weight and potential for different crystal packing.[5] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Pyrrolidine moiety may slightly enhance aqueous solubility compared to analogs without it. |

| pKa (most basic) | Estimated 2.5 - 3.5 | The amino group is the primary basic center. The pyrazine nitrogens are weakly basic. |

Proposed Synthesis and Purification

The synthesis of this compound can be plausibly achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy, a common method for functionalizing halogenated pyrazines.[6][7] A logical starting material would be 2-amino-3,5-dibromopyrazine.

Proposed Synthetic Workflow

The proposed synthesis involves the selective displacement of the bromine atom at the 3-position by pyrrolidine. The 3-position is generally more activated towards nucleophilic attack than the 5-position in 2-aminopyrazines.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 2-amino-3,5-dibromopyrazine.

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Pyrrolidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in DMSO, add DIPEA (2.0 eq) followed by the dropwise addition of pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in the following section. The expected outcome is the selective substitution at the C3 position, which can be confirmed by 2D NMR techniques (NOESY or HMBC) to show correlation between the pyrrolidine protons and the pyrazine ring protons.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Analytical Workflow

Caption: A comprehensive workflow for analytical characterization.

Spectroscopic and Chromatographic Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Outcome: A single major peak indicating high purity (>95%).

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Outcome: A peak corresponding to the [M+H]⁺ ion at m/z 244.0 and 246.0, showing the characteristic isotopic pattern for a monobrominated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR: Expected signals would include a singlet for the pyrazine proton, multiplets for the pyrrolidine protons, and a broad singlet for the amino protons.

-

¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

-

2D NMR (HMBC): Crucial for confirming the connectivity, especially the attachment of the pyrrolidine ring to the C3 position of the pyrazine.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Expected Peaks: N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching in the aromatic region (~1500-1600 cm⁻¹).

-

Potential Applications and Biological Evaluation

Given the prevalence of the aminopyrazine scaffold in kinase inhibitors, a primary application for this compound is as a building block for the synthesis of novel inhibitors.[3][8] The bromine atom is a key functional group that allows for the introduction of various aryl or heteroaryl groups via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. These introduced groups can be designed to target the solvent-exposed region of the kinase active site, thereby modulating potency and selectivity.

Hypothetical Screening Cascade for Kinase Inhibitors

Caption: A potential screening cascade for novel kinase inhibitors.

This cascade would involve:

-

Library Synthesis: Synthesizing a library of compounds by performing cross-coupling reactions at the bromine position.

-

Biochemical Screening: Initial screening against a panel of kinases to identify potent inhibitors.

-

Cellular Assays: Confirming on-target activity in a cellular context and assessing the inhibition of downstream signaling pathways.

-

Selectivity Profiling: Evaluating the selectivity of promising compounds against a broad panel of kinases to understand their off-target effects.

-

ADME/Tox Profiling: Assessing the drug-like properties of the compounds.

-

In Vivo Studies: Testing the most promising candidates in animal models of disease.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutics. Its structure is well-suited for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases. This guide provides a foundational framework for its synthesis, characterization, and potential applications. By leveraging the established principles of pyrazine chemistry, researchers can confidently incorporate this versatile scaffold into their drug discovery programs. The methodologies and workflows presented herein are designed to be both informative and practical, serving as a valuable resource for scientists in the field.

References

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis Online. (Date not available). Synthesis and Reactions of Some Pyrazine Derivatives. Available at: [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]

-

ResearchGate. (Date not available). Synthesis of N-substituted 3-aminopyrazine-2-amides. Available at: [Link]

-

PubChem. (Date not available). 2-Amino-5-bromopyrazine. Available at: [Link]

-

PubChem. (Date not available). 2-Amino-5-bromopyridine. Available at: [Link]

-

apicule. (Date not available). (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl). Available at: [Link]

-

Thieme Chemistry. (Date not available). Mono- and Dihalogenation of 2-Aminopyrazine. Available at: [Link]

-

RSC Publishing. (2012). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. Available at: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-5-bromopyrazine | C4H4BrN3 | CID 599539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 5. H27465.03 [thermofisher.com]

- 6. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and presents a plausible synthetic route based on established methodologies for substituted aminopyrazines. Furthermore, it explores the potential applications and biological significance of this compound, drawing from the known pharmacological profiles of the aminopyrazine and pyrrolidine scaffolds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyrazine derivatives have garnered significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The aminopyrazine scaffold, in particular, is a key pharmacophore in numerous approved drugs and clinical candidates.[3][4] The incorporation of a pyrrolidine ring, a prevalent motif in natural products and synthetic drugs, can further enhance biological activity and modulate physicochemical properties.[5] This guide focuses on the specific compound this compound, providing a detailed analysis of its chemical characteristics and potential as a building block in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₄ | N/A |

| Molecular Weight | 243.1 g/mol | N/A |

| CAS Number | 893611-72-8 | [6][7][8] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |

Synthesis and Characterization

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for the preparation of substituted aminopyrazines.[9][10][11] A likely approach involves the sequential functionalization of a pyrazine core.

Proposed Synthetic Workflow

A logical synthetic strategy would commence with a di-substituted pyrazine, followed by the introduction of the pyrrolidine and amino moieties.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized representation and would require optimization for specific reagents and conditions.

Step 1: Synthesis of 2-Amino-3-chloropyrazine

-

To a solution of 2,3-dichloropyrazine in a suitable solvent (e.g., ethanol or DMSO), add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

-

Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the product by extraction and purification (e.g., column chromatography).

Step 2: Synthesis of 2-Amino-3-pyrrolidin-1-ylpyrazine

-

Dissolve 2-Amino-3-chloropyrazine in a polar aprotic solvent (e.g., DMF or NMP).

-

Add pyrrolidine and a suitable base (e.g., K₂CO₃ or Et₃N).

-

Heat the reaction mixture (e.g., 80-120 °C) and stir for several hours until the starting material is consumed.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-Amino-3-pyrrolidin-1-ylpyrazine.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve 2-Amino-3-pyrrolidin-1-ylpyrazine in a suitable solvent (e.g., dichloromethane or chloroform).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in a non-polar solvent.

-

Stir the reaction at a low temperature and allow it to slowly warm to room temperature.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the final compound by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in medicinal chemistry.

The Aminopyrazine Core

The aminopyrazine moiety is a well-established pharmacophore found in a variety of therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile building block for targeting various biological macromolecules. For instance, aminopyrazine derivatives have been explored as inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.[4]

The Pyrrolidine Moiety

The pyrrolidine ring is another privileged scaffold in drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, which can be critical for achieving high-affinity binding to biological targets. The incorporation of a pyrrolidine ring can also improve pharmacokinetic properties such as solubility and metabolic stability.[5]

Potential Therapeutic Areas

Given the known activities of related compounds, this compound could serve as a starting point for the development of novel agents in areas such as:

-

Oncology: As inhibitors of protein kinases or other enzymes involved in cancer cell proliferation.[12][13]

-

Infectious Diseases: As antibacterial or antifungal agents, leveraging the known antimicrobial properties of pyrazine derivatives.[9][14]

-

Inflammatory Diseases: By targeting key mediators of the inflammatory cascade.

Conclusion

This compound is a heterocyclic compound with significant potential for application in drug discovery and development. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, and an exploration of its potential biological significance. The combination of the aminopyrazine and pyrrolidine scaffolds within a single molecule presents a promising platform for the design of novel therapeutic agents with diverse pharmacological profiles. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate its potential in medicinal chemistry.

References

-

Jandourek, O., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available from: [Link]

-

Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Available from: [Link]

-

Jandourek, O., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. Available from: [Link]

-

Welsch, M. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available from: [Link]

-

Shen, Q.-K., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed Central. Available from: [Link]

-

Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available from: [Link]

-

Kralova, K., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available from: [Link]

-

Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available from: [Link]

-

eChemHub. (n.d.). FINE CHEMICALS Solutions. Available from: [Link]

- Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.

-

AccelaChem. (n.d.). 1-Methoxycarbonylamino-7-naphthol. Available from: [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound.

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.

- Google Patents. (n.d.). Advanced drug development and manufacturing.

- Google Patents. (n.d.). Preparation method, product and application of 2-amino-5-methylpyrazine.

-

2a biotech. (n.d.). Product Detail. Available from: [Link]

-

RSSing.com. (n.d.). ナカライテスク. Available from: [Link]

-

Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

-

Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed. Available from: [Link]

-

Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][9][10][15]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. Available from: [Link]

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hangzhou MolCore BioPharmatech Co.,Ltd. Product Catalog_Page53_ChemicalBook [chemicalbook.com]

- 7. echemhub.com [echemhub.com]

- 8. 132-63-8,1-Methoxycarbonylamino-7-naphthol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process commencing with the widely available starting material, 2-aminopyrazine. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for each transformation. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the laboratory-scale synthesis of this and structurally related pyrazine derivatives.

Introduction and Strategic Overview

The pyrazine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. The strategic functionalization of the pyrazine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound represents a versatile building block, incorporating a nucleophilic amino group, a reactive bromine atom for further derivatization (e.g., cross-coupling reactions), and a pyrrolidine moiety which can influence solubility and receptor binding.

Given the absence of a direct, documented synthesis for the title compound in the reviewed literature, this guide proposes a logical and efficient two-step synthetic pathway. The strategy hinges on the preparation of a key intermediate, 2-amino-3,5-dibromopyrazine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with pyrrolidine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step sequence starting from 2-aminopyrazine.

Step 1: Electrophilic Bromination to Synthesize 2-Amino-3,5-dibromopyrazine. The initial step involves the dibromination of 2-aminopyrazine to yield the key intermediate, 2-amino-3,5-dibromopyrazine. This transformation is a classic example of electrophilic aromatic substitution on an activated heterocyclic system. The amino group at the C2 position is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions (C3 and C5).

Step 2: Regioselective Nucleophilic Aromatic Substitution with Pyrrolidine. The second step is the reaction of 2-amino-3,5-dibromopyrazine with pyrrolidine. This is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing halogen atoms. The bromine atom at the C3 position is anticipated to be more reactive towards nucleophilic displacement than the bromine at the C5 position. This regioselectivity is attributed to the electronic influence of the C2-amino group, which can stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the C3 position.[1]

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol is adapted from established procedures for the bromination of 2-aminopyrazine.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminopyrazine | 95.10 | 9.5 g | 100 mmol |

| Glacial Acetic Acid | 60.05 | 70 mL | - |

| Sodium Acetate Trihydrate | 136.08 | 33 g | 243 mmol |

| Bromine | 159.81 | 16 mL | 312 mmol |

Procedure:

-

To a suitable reaction flask, add 2-aminopyrazine (9.5 g, 100 mmol) and glacial acetic acid (70 mL).

-

Heat the mixture gently on a steam bath with stirring until the 2-aminopyrazine has completely dissolved.

-

Add sodium acetate trihydrate (33 g, 243 mmol) to the solution and continue stirring.

-

Cool the reaction mixture in an ice-salt bath to -5 °C.

-

Slowly add bromine (16 mL) dropwise over a period of 4 hours. Caution: The reaction can be exothermic; maintain the temperature below 0 °C during the addition.

-

After the addition is complete, continue stirring in the ice bath for an additional 2 hours.

-

Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Pour the reaction mixture onto crushed ice (approx. 50 g).

-

Neutralize the mixture to a pH of 8 with concentrated aqueous ammonia.

-

Collect the resulting precipitate by vacuum filtration.

-

Recrystallize the crude product from methanol to afford 2-amino-3,5-dibromopyrazine as colorless needles.

Expected Yield: ~66%[2] Characterization: Melting point: 113-114 °C[2]

Step 2: Synthesis of this compound

This protocol is a proposed method based on analogous nucleophilic aromatic substitution reactions on halogenated heterocycles.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-3,5-dibromopyrazine | 252.89 | 2.53 g | 10 mmol |

| Pyrrolidine | 71.12 | 1.42 g (1.66 mL) | 20 mmol |

| Potassium Carbonate | 138.21 | 2.76 g | 20 mmol |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - |

Procedure:

-

To a dry reaction flask, add 2-amino-3,5-dibromopyrazine (2.53 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethyl sulfoxide (20 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add pyrrolidine (1.66 mL, 20 mmol) to the suspension.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Yield: Yields for this specific reaction are not documented, but similar transformations suggest a moderate to good yield can be expected.

Mechanistic Insights: The SNAr Reaction

The key to the regioselectivity of the second step is the mechanism of nucleophilic aromatic substitution on the pyrazine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Visualization of the SNAr Mechanism

Caption: The addition-elimination mechanism of the SₙAr reaction.

The amino group at the C2 position can donate electron density into the ring, which preferentially stabilizes the negative charge developed in the Meisenheimer intermediate when the nucleophilic attack occurs at the C3 position. This leads to a lower activation energy for the substitution at C3 compared to C5, resulting in the desired regioselectivity.[4][5]

Conclusion

This technical guide outlines a robust and scientifically sound two-step pathway for the synthesis of this compound. By leveraging a well-established bromination protocol followed by a regioselective nucleophilic aromatic substitution, this method provides a clear and reproducible route to this valuable chemical building block. The provided protocols and mechanistic insights are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

References

-

Organic Syntheses Procedure. 2,3-Diamino-5-bromopyridine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Available at: [Link]

-

Sperry, J. B., & Kim, Y. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

-

ResearchGate. Amination of 2-amino-3,5-dibromopyrazine 32 to form diaminopyrazine 33, followed by cyclization to form triazolo[4,5-b]pyrazine 34. Available at: [Link]

-

ResearchGate. Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Available at: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

- Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.

-

PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(12). Available at: [Link]

-

Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Available at: [Link]

-

Venkateswarlu, V., et al. (2020). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 10(45), 26867-26874. Available at: [Link]

-

Perts, T., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. Available at: [Link]

-

Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 128(36), 11794-11795. Available at: [Link]

-

Hosseini, M., et al. (2023). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 8(17), 15309-15318. Available at: [Link]

-

ResearchGate. Synthesis of substituted pyrazines from N-allyl malonamides. Available at: [Link]

-

Pouzens, J. T., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 44(22), 2005-2014. Available at: [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

-

ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]

-

Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5588-5598. Available at: [Link]

-

Ivonin, S. P., et al. (2015). Regioselective synthesis of pyrazoles fused with heteroaliphatic amines at the [3,4-c] edges. Tetrahedron Letters, 56(45), 6248-6250. Available at: [Link]

-

PubChem. 2-Amino-3,5-dibromopyrazine. Available at: [Link]

-

Al-Issa, S. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

-

Kumar, A., et al. (2021). Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Chemistry & Biodiversity, 18(10), e2100412. Available at: [Link]

-

Ghorab, M. M., et al. (2012). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 17(7), 8084-8098. Available at: [Link]

-

ResearchGate. Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine: A Technical Guide to Unlocking its Therapeutic Potential

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine is a compound that embodies this principle, integrating the biologically active aminopyrazine core with the versatile pyrrolidine scaffold. While direct studies on this specific molecule are not extensively documented in peer-reviewed literature, its constituent parts have been extensively validated in the development of targeted therapies. This technical guide will provide a comprehensive analysis of the potential biological activities of this compound, drawing on established research into related chemical classes. We will explore its potential as a kinase inhibitor, particularly in the context of cancer and inflammatory diseases, and outline a strategic, multi-tiered experimental workflow to systematically investigate its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, immunology, and beyond.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a small molecule is often encoded in its chemical architecture. In this compound, we see the strategic fusion of two key pharmacophores:

-

The Aminopyrazine Core: This nitrogen-containing heterocycle is a cornerstone of many approved and investigational drugs.[1][[“]] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective scaffold for engaging with biological targets, particularly the ATP-binding pockets of kinases.[3][4][5] Derivatives of aminopyrazine have demonstrated potent inhibitory activity against a range of kinases, including those involved in cell signaling pathways critical to cancer and inflammation.[3][4][5]

-

The Pyrrolidine Moiety: The five-membered, saturated pyrrolidine ring offers a distinct advantage in drug design.[6][7] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings.[6][7] This "pseudorotation" of the pyrrolidine ring can lead to enhanced binding affinity and selectivity for the target protein.[6][7] The pyrrolidine scaffold is a common feature in a wide array of biologically active compounds, including those with anticancer, antibacterial, and central nervous system activities.[6][7][8]

The combination of these two motifs in this compound suggests a high probability of interesting biological activity. The bromine atom at the 5-position of the pyrazine ring offers a potential vector for further chemical modification, allowing for the generation of a focused library of analogs to explore structure-activity relationships (SAR).

Hypothesized Biological Targets and Therapeutic Areas

Based on the known activities of aminopyrazine and pyrrolidine derivatives, we can postulate several high-priority target classes and corresponding therapeutic areas for this compound.

Kinase Inhibition in Oncology

The aminopyrazine scaffold is a well-established "hinge-binder" for protein kinases. Numerous aminopyrazine derivatives have been investigated as inhibitors of key oncogenic kinases. A particularly relevant target family is the Fibroblast Growth Factor Receptors (FGFRs) .[4][5][9] Aberrant FGFR signaling is a known driver in a variety of cancers. The design of novel FGFR inhibitors often incorporates a pyrazine core to engage with the kinase hinge region.[4][5]

Another promising target is the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) , a key player in inflammatory signaling pathways.[3] Aminopyrazine derivatives have been successfully designed as potent MK-2 inhibitors, showing activity in suppressing the production of pro-inflammatory cytokines like TNFα.[3]

Modulators of Inflammatory Pathways

Beyond MK-2, the structural alerts within this compound suggest potential activity against other key nodes in inflammatory signaling. The pyrrolidine moiety, for instance, is present in compounds with anti-inflammatory properties.[10] A comprehensive screening approach should therefore include assays for a broader range of inflammatory targets.

Antimicrobial Activity

Both pyrazine and pyrrolidine derivatives have been reported to possess antibacterial and antifungal properties.[1][11][12] The mechanism of action can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.[1][12] Given the urgent need for new antimicrobial agents, this potential activity should not be overlooked.

A Phased Experimental Workflow for Target Validation and Lead Discovery

A systematic and logical progression of experiments is crucial to efficiently evaluate the potential of this compound. The following workflow is proposed, moving from broad, high-throughput screening to more focused, mechanism-of-action studies.

Figure 1: A phased experimental workflow for evaluating the biological activity of this compound.

Phase 1: Initial Screening and Target Identification

Protocol: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase panel assay (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that covers a diverse range of human kinases.

-

Prepare a stock solution of the test compound in DMSO.

-

Perform initial screening at a single high concentration (e.g., 10 µM) in duplicate.

-

The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (-ATP) or fluorescence-based readout.

-

Express results as a percentage of inhibition relative to a vehicle control.

-

-

Data Analysis: Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Phase 2: Hit Confirmation and Dose-Response

Protocol: IC50 Determination for Confirmed Kinase Hits

-

Objective: To quantify the potency of this compound against the confirmed kinase hits from the primary screen.

-

Methodology:

-

For each confirmed kinase hit, perform a dose-response experiment.

-

Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).

-

Incubate the kinase with each concentration of the compound.

-

Measure kinase activity at each concentration.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

-

Table 1: Hypothetical Dose-Response Data for a Kinase Hit

| Compound Concentration (µM) | % Inhibition |

| 100 | 98.5 |

| 33.3 | 95.2 |

| 11.1 | 88.7 |

| 3.7 | 75.4 |

| 1.2 | 52.1 |

| 0.4 | 28.9 |

| 0.1 | 10.3 |

| 0.04 | 2.5 |

| 0.01 | 0.8 |

| 0 | 0 |

Phase 3: Mechanism of Action and Target Engagement

Protocol: Cellular Target Engagement via Western Blot

-

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

-

Methodology:

-

Select a cell line that expresses the target kinase and where the downstream signaling pathway is well-characterized.

-

Treat the cells with increasing concentrations of this compound for a defined period.

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Re-probe the membrane with an antibody for the total amount of the substrate to ensure equal protein loading.

-

-

Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate indicates cellular target engagement.

Figure 2: Proposed mechanism of action for this compound as a kinase inhibitor.

Conclusion and Future Directions

This compound stands as a promising starting point for a drug discovery program. Its chemical architecture, which combines the proven aminopyrazine and pyrrolidine scaffolds, strongly suggests a potential for potent and selective biological activity, particularly in the realm of kinase inhibition. The proposed phased experimental workflow provides a robust framework for systematically evaluating this potential, from initial high-throughput screening to in-depth mechanistic studies.

Future efforts should focus on the synthesis of a focused library of analogs to explore the structure-activity relationship. Modifications at the bromine position, for example, could be exploited to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from the proposed studies will be invaluable in guiding the optimization of this promising chemical scaffold into a viable clinical candidate.

References

-

Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

-

What are the applications of pyrazine derivatives?. Biosynce. Available at: [Link]

-

Pyrrolizines: natural and synthetic derivatives with diverse biological activities. IJCMR. Available at: [Link]

-

This compound. 2a biotech. Available at: [Link]

-

Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. MDPI. Available at: [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. consensus.app [consensus.app]

- 3. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharaohacademy.com [pharaohacademy.com]

- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-bromo-3-pyrrolidin-1-ylpyrazine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract